2-(3,6-Dichloro-1-benzothiophen-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole
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Overview
Description
2-(3,6-Dichloro-1-benzothiophen-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzothiophene ring, which is a sulfur-containing aromatic ring, and an oxadiazole ring, which is a five-membered ring containing oxygen and nitrogen atoms. The presence of chlorine atoms and a methoxy group further modifies its chemical properties, making it a versatile compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Dichloro-1-benzothiophen-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole typically involves the following steps:
Formation of Benzothiophene Derivative: The initial step involves the synthesis of the benzothiophene derivative. This can be achieved through the cyclization of appropriate precursors in the presence of a sulfur source and a catalyst.
Introduction of Chlorine Atoms: The benzothiophene derivative is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Formation of Oxadiazole Ring: The final step involves the formation of the oxadiazole ring. This can be achieved through the reaction of the chlorinated benzothiophene derivative with hydrazine hydrate and an appropriate carboxylic acid derivative under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,6-Dichloro-1-benzothiophen-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiophene derivatives.
Substitution: Substituted benzothiophene derivatives with various functional groups.
Scientific Research Applications
2-(3,6-Dichloro-1-benzothiophen-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(3,6-Dichloro-1-benzothiophen-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3,6-Dichloro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole: Lacks the methoxy group, which may affect its chemical properties and biological activities.
2-(3,6-Dichloro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole: Contains a methoxy group at a different position, which may influence its reactivity and applications.
Uniqueness
The presence of both chlorine atoms and a methoxy group in 2-(3,6-Dichloro-1-benzothiophen-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole imparts unique chemical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities distinguish it from similar compounds.
Properties
IUPAC Name |
2-(3,6-dichloro-1-benzothiophen-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O2S/c1-22-12-5-3-2-4-10(12)16-20-21-17(23-16)15-14(19)11-7-6-9(18)8-13(11)24-15/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COONIYPFPAOYGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359664 |
Source
|
Record name | 2-(3,6-dichloro-1-benzothiophen-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6241-18-5 |
Source
|
Record name | 2-(3,6-dichloro-1-benzothiophen-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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